N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H15N3O3S and its molecular weight is 413.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K pathway . This results in the inhibition of downstream AKT signaling, which plays a crucial role in promoting cell survival and growth .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to potent anti-cancer effects . It has been reported to exhibit extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM .
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c1-13-11-15(21-26-18-6-4-10-24-22(18)30-21)8-9-17(13)25-20(27)16-12-14-5-2-3-7-19(14)29-23(16)28/h2-12H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTHYNUZDGGDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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